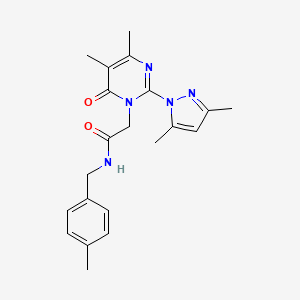![molecular formula C21H20FN7O2S B11240395 3-benzyl-7-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11240395.png)
3-benzyl-7-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-7-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a benzyl group, a fluorophenylsulfonyl group, and a piperazine moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 3-benzyl-7-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the triazolopyrimidine core
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
3-benzyl-7-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzyl moieties, using reagents such as alkyl halides or sulfonyl chlorides.
Coupling: Coupling reactions, such as Suzuki or Heck coupling, can be employed to introduce additional functional groups or modify existing ones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-benzyl-7-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological processes and pathways, particularly those involving enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 3-benzyl-7-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. For example, molecular modeling studies have shown that the compound can bind to the colchicine binding site of tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
3-benzyl-7-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be compared with other similar compounds, such as substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives . These compounds share structural similarities, including the triazole and piperazine moieties, but differ in the specific substituents attached to these cores. The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Similar compounds include:
- Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives
- Indole derivatives with sulfonyl groups
Propiedades
Fórmula molecular |
C21H20FN7O2S |
|---|---|
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
3-benzyl-7-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C21H20FN7O2S/c22-17-8-4-5-9-18(17)32(30,31)28-12-10-27(11-13-28)20-19-21(24-15-23-20)29(26-25-19)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2 |
Clave InChI |
OGYDMNCQVOHEEU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-fluorophenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B11240315.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-4-fluorobenzamide](/img/structure/B11240322.png)
![4-tert-butyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B11240331.png)

![N-(2-Methoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide](/img/structure/B11240344.png)
![1,1'-[3-methyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11240355.png)
![N,N,6-Trimethyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-YL]pyrimidin-4-amine](/img/structure/B11240361.png)
![4-Methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11240364.png)


![1-[6-(4-Methoxyphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one](/img/structure/B11240379.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B11240391.png)
![6-chloro-N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11240393.png)

